cis-Caffeic acid
Overview
Description
cis-Caffeic acid: is an organic compound known as 3,4-dihydroxy cinnamic acid. It is a naturally occurring phenolic acid found in various plants and vegetables. This compound is characterized by its two functional groups: phenolic hydroxyl and acrylic acid . It is widely studied for its physiological activities and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Caffeic acid can be synthesized through various methods. One common approach is the modified Wittig reaction, which is used to construct unsaturated carbon-carbon bonds. This reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring can influence the reaction yields .
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources through the shikimic acid pathway. This biosynthetic pathway involves the deamination of phenylalanine to cinnamic acid, which is then transformed into this compound .
Chemical Reactions Analysis
Types of Reactions: cis-Caffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s phenolic hydroxyl and acrylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and amides .
Scientific Research Applications
cis-Caffeic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various phenolic compounds.
Biology: Studies have shown its antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of cis-Caffeic acid involves its ability to modulate several molecular pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also influences various signaling pathways, such as NFkB, STAT3, and ERK1/2, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
cis-Caffeic acid is often compared with other phenolic acids, such as:
Chlorogenic acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.
Rosmarinic acid: A derivative of caffeic acid found in many herbs, with anti-inflammatory and neuroprotective effects.
Caffeic acid phenethyl ester: A compound with potent anticancer and anti-inflammatory activities
These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its applications and effects.
Properties
IUPAC Name |
(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-RQOWECAXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | cis-Caffeic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4361-87-9 | |
Record name | cis-Caffeic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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